methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate
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Overview
Description
methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate is an organic compound with the molecular formula C9H14F2O2 and a molecular weight of 192.21 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the cyclohexane ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate typically involves the fluorination of a suitable precursor, such as a cyclohexane derivative. One common method is the reaction of 4,4-difluorocyclohexanone with methanol in the presence of an acid catalyst to form the desired ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using reagents like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Chemical Reactions Analysis
Types of Reactions: methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4,4-difluoro-1-methylcyclohexanone or 4,4-difluorocyclohexanecarboxylic acid.
Reduction: Formation of 4,4-difluoro-1-methylcyclohexanol.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in medicinal chemistry. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 4,4-difluorocyclohexanecarboxylate
- 4,4-Difluoro-1-methylcyclohexanecarboxylic acid
- 4,4-Difluoro-1-methylcyclohexanol
Comparison: methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate is unique due to its ester functional group, which imparts distinct reactivity and solubility properties compared to its acid and alcohol counterparts. The presence of fluorine atoms enhances its chemical stability and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O2/c1-8(7(12)13-2)3-5-9(10,11)6-4-8/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSHOCABCYYRSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360568-90-6 |
Source
|
Record name | methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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